molecular formula C20H22N4O2 B7055053 2-(Furan-2-yl)-4-(3-pyrrolidin-1-ylquinoxalin-2-yl)morpholine

2-(Furan-2-yl)-4-(3-pyrrolidin-1-ylquinoxalin-2-yl)morpholine

Cat. No.: B7055053
M. Wt: 350.4 g/mol
InChI Key: ICRHRRGUAKEAMI-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-4-(3-pyrrolidin-1-ylquinoxalin-2-yl)morpholine is a complex organic compound that features a furan ring, a pyrrolidine ring, a quinoxaline moiety, and a morpholine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name

2-(furan-2-yl)-4-(3-pyrrolidin-1-ylquinoxalin-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-2-7-16-15(6-1)21-19(23-9-3-4-10-23)20(22-16)24-11-13-26-18(14-24)17-8-5-12-25-17/h1-2,5-8,12,18H,3-4,9-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRHRRGUAKEAMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=CC=CC=C3N=C2N4CCOC(C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)-4-(3-pyrrolidin-1-ylquinoxalin-2-yl)morpholine likely involves multi-step organic synthesis techniques. Typical steps might include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors.

    Synthesis of the quinoxaline moiety: This might involve the condensation of o-phenylenediamine with a dicarbonyl compound.

    Introduction of the pyrrolidine ring: This can be done through nucleophilic substitution reactions.

    Formation of the morpholine ring: This could involve the reaction of an appropriate amine with an epoxide or a halohydrin.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis routes, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.

    Reduction: Reduction reactions might target the quinoxaline moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides under appropriate conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield furanones, while reduction could produce dihydroquinoxalines.

Scientific Research Applications

Chemistry

The compound could be used as a building block in the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

Medicinal chemistry applications could include the development of new pharmaceuticals, particularly if the compound shows activity against specific biological targets.

Industry

Industrial applications might involve its use in the synthesis of specialty chemicals or as an intermediate in the production of other compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular docking studies and biochemical assays would be necessary to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Furan-2-yl)-4-(3-pyrrolidin-1-ylquinoxalin-2-yl)piperidine
  • 2-(Furan-2-yl)-4-(3-pyrrolidin-1-ylquinoxalin-2-yl)pyridine

Uniqueness

The uniqueness of 2-(Furan-2-yl)-4-(3-pyrrolidin-1-ylquinoxalin-2-yl)morpholine lies in its specific combination of functional groups and ring systems, which could confer unique biological activities or chemical reactivity compared to its analogs.

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